Cas no 56297-79-1 ((2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one)

56297-79-1 structure
Nome do Produto:(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one
(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one Propriedades químicas e físicas
Nomes e Identificadores
-
- (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-6,8-dimethyl-2-phenyl-, (S)-
- (-)-Demethoxymatteucinol
- (2S)-5,7-Dihydroxy-6,8-dimethylflavanone
- 2S-Demethoxymatteucinol
- 6,8-Dimethylpinocembrin
- Demethoxymatteucinol
- LMPK12140192
- 5,7-dihydroxy-6,8-dimethylflavanone
- (S)-5,7-Dihydroxy-6,8-dimethylflavanone
- HMS3330M12
- 5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one
- desmethoxy-matteucinol
- Desmethoxymatteucinol
- SCHEMBL664144
- CHEBI:172517
- BDBM50278269
- HMS2213L09
- CHEBI:70664
- 56297-79-1
- AKOS040763206
- SMR001397201
- MLS002473099
- 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- HAIHGFWQOPJMPV-ZDUSSCGKSA-N
- (2S)-2,3-dihydro-5,7-dihydroxy-6,8-dimethyl-2-phenyl-4H-1-benzopyran-4-one
- (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one
- DTXSID10971737
- (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-chroman-4-one
- CHEMBL53439
- NCGC00247485-01
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-6,8-dimethyl-2-phenyl-, (2S)-
- 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one #
- Q27138996
- (S)-5,7-Dihydroxy-6,8-dimethyl-2-phenylchroman-4-one
-
- Inchi: InChI=1S/C17H16O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-7,13,19-20H,8H2,1-2H3
- Chave InChI: HAIHGFWQOPJMPV-UHFFFAOYSA-N
- SMILES: CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C)O
Propriedades Computadas
- Massa Exacta: 284.10488
- Massa monoisotópica: 284.10485899g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 1
- Complexidade: 390
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.5
- Superfície polar topológica: 66.8Ų
Propriedades Experimentais
- Densidade: 1.307±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 202.5 ºC (ethanol ethyl acetate )
- Ponto de ebulição: 524.1±50.0 °C at 760 mmHg
- Ponto de Flash: 197.3±23.6 °C
- Solubilidade: Almost insoluble (0.02 g/l) (25 º C),
- PSA: 66.76
- Pressão de vapor: 0.0±1.4 mmHg at 25°C
(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6150-5 mg |
Demethoxymatteucinol |
56297-79-1 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN6150-1 mL * 10 mM (in DMSO) |
Demethoxymatteucinol |
56297-79-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN6150-1 ml * 10 mm |
Demethoxymatteucinol |
56297-79-1 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN6150-5mg |
Demethoxymatteucinol |
56297-79-1 | 5mg |
¥ 3230 | 2024-07-20 |
(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one Literatura Relacionada
-
1. 144. The resolution of inactive alcohols by means of their esters with tartranilic acidF. Barrow,R. G. Atkinson J. Chem. Soc. 1939 638
-
V. S. Parmar,O. D. Tyagi,A. Malhotra,S. K. Singh,K. S. Bisht,R. Jain Nat. Prod. Rep. 1994 11 219
-
3. A new optically active flavanone from the leaves of Rhododendron farrerae, tateH. R. Arthur J. Chem. Soc. 1955 3740
-
A. C. Jain,T. R. Seshadri Q. Rev. Chem. Soc. 1956 10 169
-
5. 127. An examination of the rutaceae of Hong Kong. Part I. Flavonoid glycosides from Zanthoxylum species and the occurrence of optically active hesperetinH. R. Arthur,W. H. Hui,C. N. Ma J. Chem. Soc. 1956 632
56297-79-1 ((2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one) Produtos relacionados
- 82420-34-6(4-Bromo-1-(bromomethyl)-2-nitrobenzene)
- 1946843-02-2(4-(Biphenyl-4-yl)-DL-phenylalanine)
- 392236-96-3(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-hydroxyethyl)thiourea)
- 1806862-37-2(4-Cyano-2-(difluoromethyl)-6-methoxypyridine-3-methanol)
- 2228777-40-8(tert-butyl 2-(3-amino-1,1,1-trifluoropropan-2-yl)-5,5-dimethylpiperidine-1-carboxylate)
- 2059936-59-1(N-methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide)
- 2227897-68-7((2S)-1-(1H-indol-4-yl)propan-2-ol)
- 2071234-41-6(5-Fluorothiophene-2-sulfonamide)
- 1286209-25-3((S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride)
- 12136-58-2(Lithium sulfide)
Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
